Ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

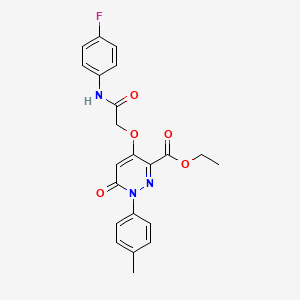

Ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine-derived compound featuring a dihydropyridazine core substituted with an ethoxycarbonyl group, a p-tolyl ring (para-methylphenyl), and a 2-((4-fluorophenyl)amino)-2-oxoethoxy side chain. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is central to its structural framework.

Properties

IUPAC Name |

ethyl 4-[2-(4-fluoroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-8-6-15(23)7-9-16)12-20(28)26(25-21)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXYWRZXOUNMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized via the condensation of hydrazine derivatives with diketones or ketoesters. For instance, the reaction between 4-fluorophenylhydrazine and ethyl acetoacetate under acidic conditions can form the pyridazine core.

Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions, often using ethanol and an acid catalyst.

Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Oxoethoxy Linkage: The oxoethoxy group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by an ethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, to form corresponding carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Hydrolysis: Formation of carboxylic acids from ester groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a pharmacophore. The presence of the fluorophenyl group suggests it could interact with biological targets through halogen bonding, while the pyridazine core is known for its bioactivity.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The compound’s structure suggests it could be a candidate for developing new anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials chemistry.

Mechanism of Action

The mechanism by which Ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through halogen bonding, while the pyridazine core could interact with nucleophilic sites on proteins or DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridazine-3-carboxylate derivatives with variable substituents influencing physicochemical properties and bioactivity. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings

The target compound’s XLogP3 (~3.2) balances moderate lipophilicity, which may enhance oral bioavailability compared to the chromene-containing derivative (XLogP3 ~2.8) .

Substituent Effects on Binding Affinity: The p-tolyl group (target compound) and 3-(trifluoromethyl)phenyl group (compound ) provide steric bulk and electron-withdrawing effects, which could influence interactions with hydrophobic enzyme pockets.

Synthetic Accessibility :

- Derivatives with simpler substituents (e.g., compound ) are likely more synthetically tractable than those with complex side chains (e.g., compound ), which require multi-step coupling reactions .

Bioactivity Hypotheses: While explicit bioactivity data for the target compound is unavailable, analogs like the trifluoromethyl derivative and chromene-containing compound are hypothesized to exhibit kinase inhibition or antimicrobial properties based on structural motifs shared with known bioactive molecules .

Biological Activity

Ethyl 4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant biological activity potential. This compound features a pyridazine core and various functional groups that contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 455.4 g/mol. The presence of a fluorinated phenyl group and an ethoxyphenyl amino moiety enhances its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H22FN3O6 |

| Molecular Weight | 455.4 g/mol |

| Functional Groups | Ethyl ester, Fluorophenyl, Ethoxyphenyl amino |

Preliminary studies suggest that the compound may act through multiple pathways, including enzyme inhibition and receptor modulation. Its structural components are believed to facilitate interactions with specific biological targets, potentially leading to therapeutic effects in various conditions.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

- Cell Lines Tested : The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and gastric cancer (GTL-16).

- Efficacy : In a GTL-16 xenograft model, the compound showed complete tumor stasis following oral administration, indicating potent anticancer properties .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

- Target Enzymes : Studies indicate that it may inhibit specific kinases involved in cancer progression.

- Selectivity : Substitutions at various positions on the pyridazine ring have been shown to enhance selectivity and potency against target enzymes .

Case Studies

Several research studies have documented the biological activity of similar compounds within the same chemical class:

- Study on Pyridazine Derivatives : A study highlighted the synthesis of related pyridazine derivatives, demonstrating their antimicrobial and anticancer activities. The findings suggest that structural modifications can significantly impact biological efficacy .

- HDAC Inhibition : Another study focused on related compounds exhibiting histone deacetylase (HDAC) inhibition, which is critical in cancer therapy. Compounds with similar structural features displayed promising IC50 values against HDAC isoforms .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis of this compound likely involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example, analogous dihydropyridazine derivatives are synthesized via Michael addition of ethyl acetoacetate to chalcones under alkaline conditions, followed by cyclization (as seen in cyclohexenone derivatives) . Key steps may include:

- Nucleophilic substitution : Introduction of the 4-fluorophenylamino group via reaction with 4-fluoroaniline.

- Esterification : Formation of the ethyl carboxylate moiety using ethanol under acidic conditions.

- Optimization : Refluxing in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

Q. How can the compound’s structural integrity and purity be validated?

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, dihedral angles, and conformational disorder (e.g., envelope vs. screw-boat conformations observed in similar cyclohexenone derivatives) .

- Spectroscopic techniques :

- NMR : Assigns protons on the dihydropyridazine ring and aromatic substituents.

- HRMS : Confirms molecular weight and isotopic patterns.

- HPLC : Quantifies purity (>95%) and detects regioisomeric byproducts .

Q. What are the primary challenges in characterizing its solid-state properties?

Crystallization often leads to disorder in flexible moieties (e.g., ethyl carboxylate groups), requiring multi-component refinement in XRD analysis. For example, analogous compounds exhibit split occupancy in cyclohexene rings, necessitating high-resolution data to resolve puckering parameters (Q, θ, φ) .

Advanced Research Questions

Q. How can computational modeling aid in understanding its reactivity?

- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices, particularly at the dihydropyridazine C4 and C6 positions.

- Docking studies : Screen for potential biological targets (e.g., kinases or proteases) by modeling interactions with the 4-fluorophenyl and p-tolyl groups .

- Solvent effects : Simulate reaction pathways in ethanol or DMSO to optimize synthetic yields .

Q. What strategies resolve contradictions in observed biological activity data?

- Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and surface plasmon resonance.

- Metabolic stability testing : Incubate with liver microsomes to assess if ester hydrolysis (to the carboxylic acid) alters activity .

- Control experiments : Rule out assay interference from residual solvents (e.g., DMSO) by testing compound stability via LC-MS .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Scaffold diversification : Synthesize analogs with substitutions at the p-tolyl group (e.g., electron-withdrawing -NO₂ or bulky -CF₃) to probe steric/electronic effects.

- Pharmacophore mapping : Compare bioactivity of analogs lacking the 2-oxoethoxy side chain to identify critical moieties .

- In vitro profiling : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with cytotoxicity .

Methodological Considerations

Q. What analytical techniques are critical for monitoring degradation products?

- LC-QTOF-MS : Identifies hydrolyzed (carboxylic acid) or oxidized metabolites.

- TGA/DSC : Detects thermal decomposition events (e.g., loss of ethyl carboxylate at >150°C) .

Q. How should researchers address low solubility in aqueous buffers?

Q. What crystallographic databases provide structural insights for this compound?

- Cambridge Structural Database (CSD) : Compare packing motifs (e.g., C–H···O interactions) with analogs like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.